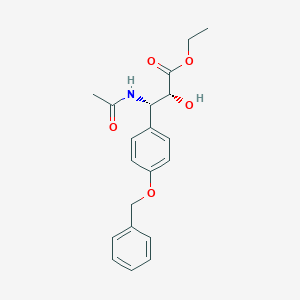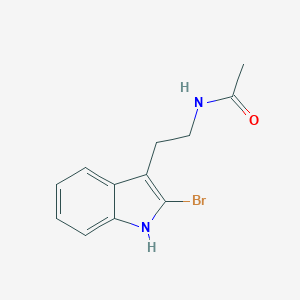
Sporothriolid
Übersicht
Beschreibung
Sporothriolid ist eine bioaktive Verbindung, die von bestimmten Pilzen produziert wird, insbesondere von solchen, die zur Gattung Hypoxylon gehören. Es ist ein Mitglied der Furofuranddion-Familie und bekannt für seine starken antifungalen und zytotoxischen Eigenschaften
Wissenschaftliche Forschungsanwendungen
Sporothriolide has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Sporothriolide is a secondary metabolite produced by certain ascomycetes, including Hypomontagnella monticulosa MUCL 54604, H. spongiphila CLL 205, and H. submonticulosa DAOMC 242471 .
Mode of Action
It is known that sporothriolide is derived from non-enzymatic diels–alder cycloaddition of 1 and trienylfuranol a 7 during the fermentation and extraction process . This suggests that sporothriolide may interact with its targets through a similar mechanism, potentially disrupting normal cellular processes in fungi.
Biochemical Pathways
The biosynthetic pathway of sporothriolide involves the production of a dedicated decanoic acid by fungal FAS proteins, which is then reacted with oxaloacetate by a citrate synthase to give an octanyl citrate. This is then dehydrated to give octanyl aconitate and decarboxylated to the first observable intermediate, octanyl itaconic acid . This pathway originates in fatty acid biosynthesis .
Result of Action
Sporothriolide is known to have potent antifungal properties . It is also proposed to be a Diels Alder adduct of the furofurandione sporothriolide 1, which possesses potent cytotoxicity against human cancer cell lines . This suggests that the molecular and cellular effects of sporothriolide’s action may include disruption of fungal cellular processes and cytotoxic effects on cancer cells.
Action Environment
The action of sporothriolide is likely influenced by environmental factors during the fermentation and extraction process . .
Biochemische Analyse
Biochemical Properties
Sporothriolide interacts with various biomolecules in biochemical reactions. The biosynthetic gene cluster of sporothriolide was identified from three producing ascomycetes . Genes encoding a fatty acid synthase subunit and a citrate synthase were found to be crucial for the production of sporothriolide .
Cellular Effects
Sporothriolide has significant effects on various types of cells and cellular processes. It is active against plant pathogenic fungi and certain algae, but not against bacteria like B. megaterium and E. coli . It inhibits mycelial growth of the plant pathogenic fungus R. solani .
Molecular Mechanism
The molecular mechanism of sporothriolide involves its interaction with fatty acid synthase and citrate synthase . The sporochartines are derived from non-enzymatic Diels–Alder cycloaddition of sporothriolide and trienylfuranol A 7 during the fermentation and extraction process .
Temporal Effects in Laboratory Settings
The effects of sporothriolide change over time in laboratory settings. The production of sporothriolide and sporochartine was lost when genes encoding a fatty acid synthase subunit and a citrate synthase were simultaneously knocked out .
Metabolic Pathways
Sporothriolide is involved in a new fungal biosynthetic pathway originating in fatty acid biosynthesis . The pathway involves the interaction of sporothriolide with a fatty acid synthase subunit and a citrate synthase .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Totalsynthese von Sporothriolid wurde in einem siebenschrittigen Verfahren ausgehend von kommerziell erhältlicher β,γ-ungesättigter Carbonsäure erreicht . Wichtige Schritte in dieser Synthese sind:
Diastereoselektive Michael-Addition: Ein chirales Oxazolidinonderivat wird zu einem Nitroolefin addiert.
Nutzung des aromatischen Rings: Der aromatische Ring wird als maskierte Carbonsäurefunktionalität verwendet.
Baseninduzierte Eliminierung: Salpetrige Säure wird eliminiert, um in dem letzten Schritt die α-Methylenlactoneinheit von this compound zu installieren.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt durch Fermentation von Pilzen wie Hypoxylon monticulosum. Der biosynthetische Gencluster, der für die Produktion von this compound verantwortlich ist, wurde identifiziert und die heterologe Expression in Aspergillus oryzae wurde verwendet, um Zwischenprodukte zu produzieren und den biosynthetischen Weg zu beschreiben .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Diels-Alder-Cycloaddition: Nicht-enzymatische Diels-Alder-Cycloaddition mit Trienylfuranol A während der Fermentation und Extraktion.
Oxidation und Reduktion: Umfasst die oxidative Verarbeitung früher Alkylcitrat-Zwischenprodukte.
Häufige Reagenzien und Bedingungen
Reagenzien: Chirale Oxazolidinonderivate, Nitroolefine, aromatische Ringe.
Bedingungen: Baseninduzierte Eliminierung, diastereoselektive Michael-Addition.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen this compound selbst und seine Derivate wie Sporothricsäure, Isosporothricsäure und Dihydroisosporothricsäure .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound entfaltet seine Wirkung durch verschiedene Mechanismen:
Analyse Chemischer Reaktionen
Types of Reactions
Sporothriolide undergoes several types of chemical reactions, including:
Diels-Alder Cycloaddition: Non-enzymatic Diels-Alder cycloaddition with trienylfuranol A during fermentation and extraction.
Oxidation and Reduction: Involves oxidative processing of early alkyl citrate intermediates.
Common Reagents and Conditions
Reagents: Chiral oxazolidinone derivatives, nitro olefins, aromatic rings.
Conditions: Base-promoted elimination, diastereoselective Michael addition.
Major Products
The major products formed from these reactions include sporothriolide itself and its derivatives such as sporothric acid, isosporothric acid, and dihydroisosporothric acid .
Vergleich Mit ähnlichen Verbindungen
Sporothriolid ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen biosynthetischen Wegs und seiner starken biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:
Piliformsäure: Ein weiteres Pilzmetabolit mit antifungalen Eigenschaften.
Tyromycin: Bekannt für seine zytotoxische Aktivität.
Byssochlaminsäure: Ein zyklisches Maleimid mit biologischen Aktivitäten.
Diese Verbindungen weisen einige strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich aber in ihren biosynthetischen Ursprüngen und spezifischen biologischen Aktivitäten.
Eigenschaften
CAS-Nummer |
154799-92-5 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(3aS,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1 |
InChI-Schlüssel |
AENZSPQGLJVLND-VWYCJHECSA-N |
SMILES |
CCCCCCC12COC(=O)C1C(=C)C(=O)O2 |
Isomerische SMILES |
CCCCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
Kanonische SMILES |
CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
| 154799-92-5 | |
Synonyme |
6-n-hexyl-3,3a,6,6a-tetrahydro-3-methylenefuro(3,4-b)furan-2,4-dione sporothriolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sporothriolide and where is it found?
A1: Sporothriolide is a natural antifungal metabolite primarily produced by fungi of the genus Hypomontagnella, formerly classified as Hypoxylon. [, , ] It was initially isolated from Sporothrix sp., Discosia sp., and Pezicula livida. [, , ]
Q2: Which fungi are known to produce Sporothriolide?
A2: Sporothriolide production appears to be a characteristic feature of Hypomontagnella monticulosa and has not been observed in other Hypoxylon species. [, ] Other Sporothriolide-producing fungi include Hypomontagnella spongiphila and Hypomontagnella submonticulosa. []
Q3: What is the molecular formula and weight of Sporothriolide?
A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of Sporothriolide. Further investigation into the chemical structure and properties of Sporothriolide from the original research articles would be necessary to provide this information.
Q4: What is the chemical structure of Sporothriolide?
A4: Sporothriolide belongs to the furofurandione class of compounds. [] Its core structure consists of a bicyclic lactone system. Several research papers describe the total synthesis of Sporothriolide, highlighting key structural features and methods for their construction. [, , , , , , , ]
Q5: How is Sporothriolide biosynthesized?
A5: Research suggests that Sporothriolide biosynthesis originates from fatty acid biosynthesis. [] A gene cluster responsible for its production has been identified in Hypomontagnella species. Knock-out experiments targeting genes within this cluster, specifically those encoding a fatty acid synthase subunit and a citrate synthase, resulted in the loss of Sporothriolide production. []
Q6: Are there any known derivatives of Sporothriolide?
A6: Yes, several Sporothriolide derivatives have been identified. These include:
- Sporothric acid []
- Isosporothric acid []
- Dihydroisosporothric acid []
- Sporothioethers A and B []
- A deoxy analogue of sporothric acid []
- A novel compound combining Sporothriolide and trienylfuranol A moieties []
Q7: What are Sporochartines, and how are they related to Sporothriolide?
A8: Sporochartines (A-D) are compounds formed through a non-enzymatic Diels-Alder cycloaddition reaction between Sporothriolide and trienylfuranol A. [, ] This reaction is believed to occur during the fermentation and extraction process of Sporothriolide-producing fungi. []
Q8: Have any synthetic routes for Sporothriolide been developed?
A8: Yes, several total syntheses of Sporothriolide have been reported, employing various strategies such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


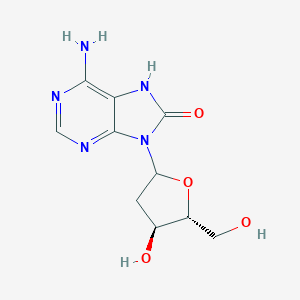
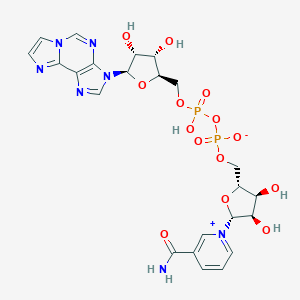
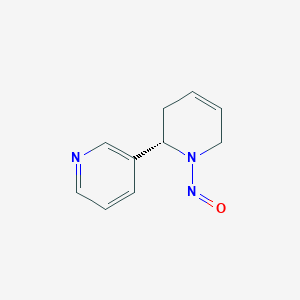
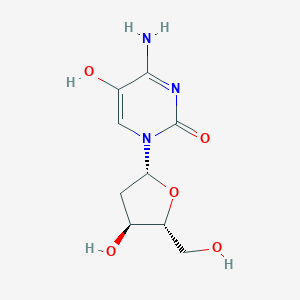
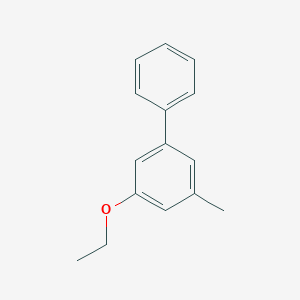
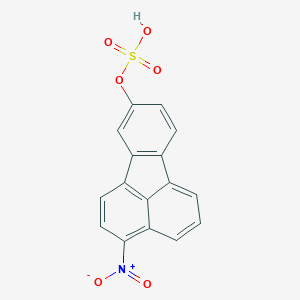
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

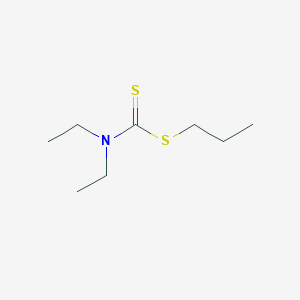
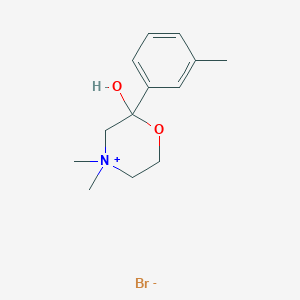
![ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B120531.png)
